N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(4-bromobenzoyl)-1-éthyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinoléine-carbohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un noyau quinoléine, connu pour ses diverses activités biologiques, et un groupe bromobenzoyle, qui renforce sa réactivité et son potentiel pour des modifications chimiques ultérieures.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N’-(4-bromobenzoyl)-1-éthyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinoléine-carbohydrazide implique généralement plusieurs étapes, commençant par la préparation du noyau quinoléine. Une méthode courante implique la cyclisation d’un précurseur approprié en milieu acide ou basique. Le groupe bromobenzoyle est ensuite introduit par une réaction d’acylation de Friedel-Crafts en utilisant du chlorure de 4-bromobenzoyle et un catalyseur approprié tel que le chlorure d’aluminium .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l’optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela comprend l’utilisation de matières premières de haute pureté, le contrôle de la température et du temps de réaction, et l’emploi de techniques de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

N’-(4-bromobenzoyl)-1-éthyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinoléine-carbohydrazide peut subir diverses réactions chimiques, notamment:

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants (par exemple, le permanganate de potassium), des réducteurs (par exemple, le borohydrure de sodium) et des nucléophiles (par exemple, des amines, des thiols). Les conditions de réaction impliquent généralement le contrôle de la température, du pH et du solvant pour obtenir la transformation souhaitée .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle produit une cétone, tandis que la réduction des groupes carbonyle produit des alcools .

Applications de recherche scientifique

N’-(4-bromobenzoyl)-1-éthyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinoléine-carbohydrazide a plusieurs applications de recherche scientifique, notamment:

Applications De Recherche Scientifique

N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications, including:

Mécanisme D'action

Le mécanisme d’action de N’-(4-bromobenzoyl)-1-éthyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinoléine-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber l’activité de certaines enzymes ou interférer avec les voies de signalisation impliquées dans l’inflammation ou la progression du cancer . Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique et des modifications structurelles du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

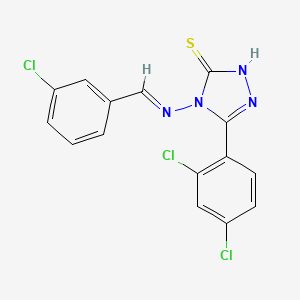

Les composés similaires comprennent d’autres dérivés de la quinoléine et des molécules contenant du bromobenzoyle, telles que:

Chlorure de 4-bromobenzoyle: Utilisé dans la synthèse de divers composés organiques.

Quinoléine-carbohydrazides: Connues pour leurs diverses activités biologiques.

Unicité

N’-(4-bromobenzoyl)-1-éthyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinoléine-carbohydrazide est unique en raison de sa combinaison d’un noyau quinoléine et d’un groupe bromobenzoyle, ce qui confère une réactivité chimique distincte et des activités biologiques potentielles. Cela en fait un composé précieux pour la poursuite de la recherche et du développement dans divers domaines scientifiques.

Propriétés

Formule moléculaire |

C19H16BrN3O4 |

|---|---|

Poids moléculaire |

430.3 g/mol |

Nom IUPAC |

N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |

InChI |

InChI=1S/C19H16BrN3O4/c1-2-23-14-6-4-3-5-13(14)16(24)15(19(23)27)18(26)22-21-17(25)11-7-9-12(20)10-8-11/h3-10,24H,2H2,1H3,(H,21,25)(H,22,26) |

Clé InChI |

XUWNCZDFYIEWRV-UHFFFAOYSA-N |

SMILES canonique |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)Br)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)

![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)

![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)

![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)

![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)